molecular formula C12H26O<br>C12H26O<br>CH3(CH2)10CH2OH B089629 Dodecanol CAS No. 112-53-8

Dodecanol

Cat. No.: B089629
CAS No.: 112-53-8
M. Wt: 186.33 g/mol
InChI Key: LQZZUXJYWNFBMV-UHFFFAOYSA-N
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Description

Dodecanol, also known as lauryl alcohol, is a saturated fatty alcohol with the chemical formula C₁₂H₂₆O. It is a colorless, tasteless, and floral-scented compound that is commonly derived from natural sources such as palm kernel oil and coconut oil. This compound is widely used in the production of surfactants, lubricating oils, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanol can be synthesized through several methods:

Industrial Production Methods

Industrially, this compound is primarily produced through the hydrogenation of fatty acids and methyl esters obtained from palm kernel oil or coconut oil. The Ziegler process is also widely used for large-scale production .

Chemical Reactions Analysis

Scientific Research Applications

Insect Defense Mechanisms

Recent studies have shown that dodecanol can influence insect defense systems. Research involving the entomopathogenic fungus Conidiobolus coronatus revealed that this compound affects the cuticular lipid composition and immune response in insects such as Galleria mellonella and Calliphora vicina. The study indicated that this compound treatment leads to significant changes in the free fatty acid profiles of these insects, potentially weakening their defenses against fungal infections .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity, making it a candidate for use in pharmaceuticals. It acts as a surfactant and can disrupt microbial cell membranes, thus exhibiting bactericidal effects. This property is particularly useful in developing topical antiseptics and disinfectants.

Surfactants Production

This compound is primarily used in the production of surfactants, which are essential in various cleaning products, detergents, and personal care items. It serves as a precursor for sodium dodecyl sulfate (SDS), a widely used anionic surfactant .

Lubricating Oils

Due to its lubricating properties, this compound is incorporated into formulations for lubricating oils used in machinery and automotive applications. Its ability to reduce friction and wear makes it valuable in enhancing the performance of these products.

Flavor Enhancer

In the food industry, this compound is recognized as a flavor enhancer. It is approved as a food additive due to its safety profile when used in regulated amounts .

Extraction Techniques

This compound has been employed in dispersive liquid-liquid microextraction techniques to isolate polycyclic aromatic hydrocarbons (PAHs) from water samples. This method highlights its utility in environmental monitoring and pollution control .

Case Study: this compound in Biocontrol Agents

A study investigated the potential of this compound as a biocontrol agent against specific insect pests by examining its effects on insect immune responses. The findings suggested that this compound could be developed into an effective biopesticide due to its selective toxicity towards pests while being safe for vertebrates .

Case Study: Pharmaceutical Formulations

In pharmaceutical research, this compound has been utilized as a membrane stabilizer in drug delivery systems. Its role enhances the stability and transdermal delivery of encapsulated compounds, showcasing its potential in improving therapeutic efficacy .

Data Table: Summary of Applications

Application AreaSpecific UseReference Source
Biological ResearchInsect defense mechanisms
PharmaceuticalsAntimicrobial agents
Industrial SurfactantsProduction of SDS
LubricantsMachinery lubrication
Food IndustryFlavor enhancer
Environmental ScienceExtraction of PAHs

Mechanism of Action

Comparison with Similar Compounds

Dodecanol is similar to other fatty alcohols such as:

Uniqueness

This compound is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective as a surfactant and emulsifier. Its relatively low melting point and floral odor also distinguish it from other fatty alcohols .

Biological Activity

Dodecanol, also known as 1-dodecanol or lauryl alcohol, is a long-chain fatty alcohol with the chemical formula C12H26O\text{C}_{12}\text{H}_{26}\text{O}. It has garnered attention in various fields due to its biological activity, particularly its antimicrobial properties, role in synthetic biology, and potential applications in pest control. This article compiles findings from diverse sources to explore the biological activities associated with this compound.

This compound is a straight-chain fatty alcohol with a molecular weight of 198.34 g/mol. Its structure consists of a 12-carbon chain with a hydroxyl group (-OH) at one end. This configuration contributes to its hydrophobic characteristics while allowing for some solubility in polar solvents.

Antimicrobial Activity

1. Antibacterial Properties

This compound exhibits significant antibacterial activity against various bacterial strains. A study demonstrated that this compound, along with other long-chain fatty alcohols, effectively reduced viable cell counts of bacteria such as Escherichia coli and Staphylococcus aureus. Within just a few hours of exposure, the viable cell count decreased dramatically, indicating its potent bactericidal effects. Specifically, this compound reduced the viable cell count from 10710^7 to below the limit of detection within 24 hours .

Table 1: Antibacterial Activity of this compound

Bacterial StrainInitial Count (cfu/mL)Count After 4 Hours (cfu/mL)Count After 24 Hours (cfu/mL)
E. coli10710^710410^4< Limit of Detection
Staphylococcus aureus10710^710510^5< Limit of Detection

2. Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes without causing significant membrane damage. This selective action allows it to effectively kill bacteria while minimizing harm to human cells .

Role in Synthetic Biology

Recent research has highlighted this compound's potential in synthetic biology, particularly in the production processes using genetically engineered microorganisms. A study focused on optimizing this compound production from glucose using engineered Escherichia coli strains reported a significant increase in this compound titer (up to 0.83 g/L), showcasing its utility as a biofuel and chemical feedstock .

Table 2: this compound Production in Engineered E. coli

CycleTiter (g/L)Increase (%)
Cycle 10.69-
Cycle 20.8321%

Insecticidal Properties

This compound has also been identified as a metabolite of the entomopathogenic fungus Conidiobolus coronatus, which has implications for pest control. Research indicates that this compound negatively affects the immune response in insects such as Galleria mellonella and Calliphora vicina, potentially weakening their defenses against fungal infections .

Case Study: Impact on Insect Defense Systems

In experiments where this compound was applied topically to insects, significant alterations were observed in their cuticular lipid composition and immune cell morphology. The study measured changes in free fatty acid profiles using gas chromatography-mass spectrometry (GC-MS), revealing that treatment with this compound led to a compromised insect immune response .

Toxicological Profile

Despite its beneficial applications, understanding the toxicological profile of this compound is crucial for safety assessments:

  • Reproductive and Developmental Toxicity : Studies indicate no significant reproductive or developmental toxicity at various doses (up to 2000 mg/kg). However, slight reductions in fertility were noted at higher doses .
  • Carcinogenicity : Research involving mice showed no statistically significant increase in tumor rates following exposure to this compound, although some cocarcinogenic effects were observed when combined with other compounds .

Q & A

Q. Basic: What key physicochemical properties of Dodecanol are critical for experimental design in interfacial studies?

This compound’s amphiphilic nature (hydrophobic alkyl chain and hydrophilic hydroxyl group) enables its self-assembly at liquid interfaces. Its surface area per molecule (20 Ų) and vertical orientation at the water interface are critical for studying adsorption kinetics and anion interactions (e.g., thiocyanate) via second-harmonic generation (SHG) spectroscopy . The phase transition temperature (Tm(2D) = 39.1°C) dictates monolayer stability during temperature-dependent experiments . Researchers must account for purity (>98% recommended) to avoid contamination-induced structural deviations .

Q. Basic: What standardized methodologies ensure safe handling and storage of this compound in laboratory settings?

  • Handling: Use PPE (gloves, goggles) to prevent skin/eye irritation. Avoid inhalation by working in fume hoods. For spills, collect with inert absorbents and dispose per local regulations .
  • Storage: Keep in tightly sealed containers in cool (<25°C), well-ventilated areas, away from oxidizers. Monitor for degradation over time, as prolonged storage may alter reactivity .

Q. Basic: What analytical techniques are recommended for characterizing this compound’s phase-change properties in material science?

  • Differential Scanning Calorimetry (DSC): Measures phase transition enthalpy (22–30°C range for this compound laurate) .
  • Thermogravimetry (TG): Assesses thermal stability and decomposition thresholds.
  • FTIR Spectroscopy: Confirms esterification success (e.g., this compound laurate synthesis) via carbonyl peak analysis .

Q. Intermediate: How do contradictions in adsorption data arise when studying this compound’s interfacial behavior, and how can they be resolved?

Contradictions may stem from bulk vs. interfacial ion distribution (e.g., bromide vs. thiocyanate adsorption). SHG intensity normalization and wavelength-resolved analysis are critical to distinguish intrinsic this compound monolayer signals from anion contributions. Ensure monolayer integrity by verifying invariant CH-stretching signals via vibrational sum-frequency spectroscopy (VSFS) .

Q. Advanced: How can machine learning optimize this compound production in Escherichia coli metabolic engineering?

  • Design-Build-Test-Learn (DBTL) Cycles: Train algorithms on protein expression data (e.g., thioesterase UcFatB1, acyl-CoA reductase Maqu_2220) to predict optimal ribosome-binding sites and operon configurations. Cycle 2 of a DBTL approach increased titers by 21% (0.83 g/L) via iterative strain refinement .
  • Key Parameters: Include plasmid sequence validation (to avoid mutations) and proteomics data to correlate enzyme levels with yield .

Q. Advanced: What molecular mechanisms explain this compound’s synergistic fungicidal activity with anethole in Saccharomyces cerevisiae?

This compound downregulates PDR5 efflux pump expression via mitochondrial stress, while anethole generates reactive oxygen species (ROS). The combination disrupts membrane integrity and overwhelms detoxification pathways. Validate via RT-PCR (for PDR5 expression) and viability assays in Δpdr5 knockout strains .

Q. Advanced: How does this compound’s non-polar narcotic toxicity (1 mg/L) impact ecotoxicological risk assessments in aquatic studies?

  • Test Models: Use Daphnia magna or algae for acute toxicity assays.
  • Mitigation: Employ solid-phase microextraction (SPME) to quantify bioavailable concentrations in water-sediment systems. Pair with biodegradability studies (OECD 301F) to assess persistence .

Q. Methodological: What strategies address low yield in this compound-based phase-change microcapsule synthesis?

  • Emulsion Polymerization: Optimize surfactant (e.g., SDS) concentration to stabilize this compound laurate cores during PMMA encapsulation.
  • Particle Size Control: Use laser diffraction to maintain 10–50 µm capsules, ensuring uniform thermal storage capacity .

Q. Methodological: How can researchers resolve discrepancies in this compound’s role as a surfactant vs. emulsifier in formulation studies?

  • Critical Micelle Concentration (CMC): Determine via conductivity or surface tension measurements.
  • Context-Specific Design: For emulsification, combine with co-surfactants (e.g., fatty acids); for wetting, use alcohol ethoxylates. Validate via dynamic light scattering (DLS) for droplet stability .

Q. Emerging Research: What novel applications of this compound are emerging in biocatalysis and energy storage?

  • Biocatalysis: As a solvent for lipase-mediated esterification, leveraging its low water solubility to shift equilibrium toward product formation.
  • Thermal Batteries: Microencapsulated this compound laurate in polymer matrices for solar-thermal energy storage (efficiency >80% reported) .

Properties

IUPAC Name

dodecan-1-ol
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InChI

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3
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InChI Key

LQZZUXJYWNFBMV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCO
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Molecular Formula

C12H26O, Array
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DSSTOX Substance ID

DTXSID5026918
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Molecular Weight

186.33 g/mol
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Physical Description

Dodecanol is a colorless thick liquid with a sweet odor. Floats on water. Freezing point is 75 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colourless liquid above 21°, fatty odour
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Boiling Point

498 °F at 760 mmHg (USCG, 1999), 259 °C at 760 mm Hg, BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg, at 101.3kPa: 250 °C
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Flash Point

260 °F (USCG, 1999), 127 °C, 260 °F (127 °C) (Closed cup), 121 °C c.c.
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Solubility

In water, 4 mg/L at 25 °C, Soluble in ethanol, ether; slightly soluble in benzene, Soluble in two parts of 70% alcohol, Insoluble, Solubility in water, g/l at 25 °C: 0.004 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol)
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Density

0.831 at 75.2 °F (USCG, 1999) - Less dense than water; will float, 0.8309 at 24 °C/4 °C, Density (at 24 °C): 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.830-0.836
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Vapor Density

Relative vapor density (air = 1): 6.4
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Vapor Pressure

0.000848 [mmHg], 8.48X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 1.3
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Color/Form

Leaflets from dilute alcohol, COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C, Colorless solid

CAS No.

112-53-8, 68551-07-5
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Melting Point

75 °F (USCG, 1999), 24 °C
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Synthesis routes and methods I

Procedure details

Details of the (A), (B) and (C) components in Table 1, Table 1-2, Table 2, and Table-3 are as follows: (A) Component A-1: Pentaerythritol stearate (average ester replacement degree 45% by equivalent), A-2: Long chain fatty acid polyamide polyamine (MW=3,000 to 4,000); obtained by dropwise adding epichlorohydrin (1/3 mole ratio) to a compound obtained by reaction of polyethylene imine (MW=1,000) and Lunac S-40 (1/7 mole ratio) manufactured by Kao Corporation, A-3: Distearylamine, A-4: Ethylene glycol monobehenate, A-5: Pentaerythritol monooleate (average ester replacement degree 45% by equivalent), A-6: Stearyl alcohol PO adduct (PO=10 mole), A-7: Oleic acid, A-8: Beef tallow, A-9: Cured castor oil, A-10: Lauryl alcohol EO Adduct (EO=15 mole), A-11: Stearyl alcohol EO/PO adduct (EO 24/PO 18 random adduct), A-12: KB-115 (manufactured by Kao Corporation) (main component: fatty acid polyhydric alcohol ester), A-13: Rosin (Hartall R-WW, manufactured by Harima Chemicals, Inc.), A-14: Alkyl ketene dimer obtained by de-hydrochloric acid reaction, in the presence of ternary amine catalyst, of fatty acid chloride obtained by the reaction of phosphoric acid trichloride with Lunac S-40 (manufactured by Kao Corporation), A-15: Alkenyl succinic acid anhydride obtained by addition reaction of Dialen 168 manufactured by Mitsubishi Chemical Industries Ltd. and maleic anhydride at 3/2 mole ratio, and A-16: Methylpolysiloxane (KF96A-1000, manufactured by Shin-Etsu Silicone Co., Ltd.).
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
castor oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Using the procedure described in Preparation 7 but utilizing 184.4 g. (1.38 equivs.) of the polymethylene polyphenyl polyisocyanate, 7.97 g. (0.052 mole) of phosphoryl chloride and 9.67 g. (0.052 mole) of lauryl alcohol, there was obtained a solution of predominantly lauryl dichlorophosphate in polymethylene polyphenyl polyisocyanate which was used, without further treatment, in the preparation of a particle board as described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.052 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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